molecular formula C17H22N2O5 B2613503 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2319787-32-9

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2613503
CAS No.: 2319787-32-9
M. Wt: 334.372
InChI Key: TVCZZUBYPVOGLW-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzoxazolone core, a privileged scaffold in pharmaceutical development known for its diverse biological activities. The molecular structure incorporates a cyclopentyl ring connected via a methylene bridge to a 2-hydroxyethoxy side chain, which may enhance solubility and pharmacokinetic properties. The benzoxazolone moiety is a well-established pharmacophore present in compounds with documented pharmacological activities, including protease inhibition, receptor modulation, and enzyme targeting . Researchers can utilize this chemical as a key intermediate in synthetic pathways or as a lead compound for structural optimization in developing novel therapeutic agents. Potential research applications include exploring its activity as a protein-binding agent or enzyme inhibitor, given the established role of benzoxazolone derivatives in targeting various enzymes and receptors . The compound's mechanism of action in specific biological systems represents an area for ongoing investigation, with particular interest in its potential interactions with kinase enzymes, protease-activated receptors, or other biologically relevant targets . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate handling procedures in a controlled laboratory environment.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c20-9-10-23-17(7-3-4-8-17)12-18-15(21)11-19-13-5-1-2-6-14(13)24-16(19)22/h1-2,5-6,20H,3-4,7-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCZZUBYPVOGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CN2C3=CC=CC=C3OC2=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentylmethyl intermediate: This step involves the reaction of cyclopentylmethyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form the 1-(2-hydroxyethoxy)cyclopentylmethyl intermediate.

    Synthesis of the oxobenzoxazole moiety: This step involves the cyclization of 2-aminobenzoic acid with acetic anhydride to form the oxobenzoxazole ring.

    Coupling reaction: The final step involves the coupling of the 1-(2-hydroxyethoxy)cyclopentylmethyl intermediate with the oxobenzoxazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxobenzoxazole moiety can be reduced to form a hydroxybenzoxazole.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving cyclopentyl and benzoxazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazolone Scaffolds

The benzoxazolone moiety is central to several TSPO-targeting ligands. Below is a comparative analysis of key analogues:

Compound Structural Features Key Data Reference
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Cyclopentylmethyl with 2-hydroxyethoxy; benzoxazolone-acetamide linkage Inferred: Enhanced solubility due to hydroxyethoxy; moderate TSPO affinity N/A
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Pyridine-based chelating groups; bifunctional SPECT ligand In vitro: High TSPO selectivity; suitable for radiolabeling
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) Naphthalene substituent; methyl-phenylacetamide In vivo: Improved bioavailability; Ki = 0.8 nM (rat TSPO)
Compounds 17–20 (N′-substituted-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazides) Propanehydrazide linker; substituted benzylidene groups (e.g., chloro-nitro, trimethoxy) In vitro: Moderate antimicrobial activity (MIC = 16–64 µg/mL)

Key Observations :

  • PBPA and [11C]NBMP prioritize TSPO binding and imaging utility, whereas compounds 17–20 focus on antimicrobial applications .
  • The hydroxyethoxy group in the target compound may address intersubject variability in TSPO binding, a challenge noted for [11C]NBMP .
Cyclopentylmethyl-Acetamide Derivatives

Cyclopentylmethyl groups are employed to modulate steric and electronic properties in drug design:

Compound Biological Target Key Findings Reference
This compound TSPO Hypothesized: Balanced lipophilicity/hydrophilicity for CNS penetration N/A
N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives Monoamine oxidases (MAOs) In vitro: MAO-B inhibition (IC50 = 0.2–1.8 µM); potential for Parkinson’s
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide Undisclosed Synthetic focus: Multi-step coupling reactions (e.g., HOBt/EDCI)

Key Observations :

  • Cyclopentylmethyl-acetamide derivatives exhibit versatility, targeting enzymes (MAOs) or proteins (TSPO) depending on substituents .
  • The target compound’s hydroxyethoxy group differentiates it from the lipophilic bicycloheptyl analogue in .

Biological Activity

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 274.31 g/mol
  • IUPAC Name : N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

This compound features a cyclopentyl group substituted with a hydroxyethoxy chain and an oxobenzoxazole moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing oxobenzoxazole derivatives have been studied for their potential in inhibiting cancer cell proliferation. The mechanisms typically involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells.
  • Anti-inflammatory Properties : Many derivatives of benzo[d]oxazole show promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for conditions such as rheumatoid arthritis or other inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases .
  • Anti-inflammatory Effects : In vitro studies showed that compounds with structural similarities significantly reduced nitric oxide (NO) production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Research Findings

StudyFindings
Study 1Demonstrated cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study 2Showed inhibition of TNF-α and IL-6 production in macrophages treated with the compound, indicating anti-inflammatory potential.
Study 3Evaluated the pharmacokinetics of related compounds, revealing favorable absorption and distribution characteristics.

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